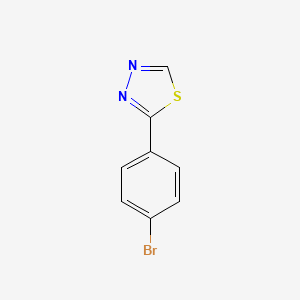

2-(4-Bromophenyl)-1,3,4-thiadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2S |

|---|---|

Molecular Weight |

241.11 g/mol |

IUPAC Name |

2-(4-bromophenyl)-1,3,4-thiadiazole |

InChI |

InChI=1S/C8H5BrN2S/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H |

InChI Key |

ONJVHBYVYOIMLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CS2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(4-Bromophenyl)-1,3,4-thiadiazole

The following is an in-depth technical guide on the synthesis of 2-(4-Bromophenyl)-1,3,4-thiadiazole . This guide is structured for research scientists and medicinal chemists, focusing on the most robust, scalable, and mechanistically understood pathways.

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for pyrimidine and oxadiazole rings.[1][2] It offers improved lipophilicity and metabolic stability compared to its oxadiazole counterparts.[2] The specific derivative 2-(4-Bromophenyl)-1,3,4-thiadiazole acts as a critical intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex bioactive libraries targeting antimicrobial, anticancer (EGFR inhibition), and anti-inflammatory pathways.[2]

This guide details two primary synthetic routes:

-

The Core Synthesis (C5-H): A regioselective cyclization using Lawesson’s Reagent, yielding the unsubstituted 5-position.[2]

-

The Functional Synthesis (C5-NH₂): An oxidative cyclization route yielding the 2-amino derivative, a common handle for further derivatization.[2]

Retrosynthetic Analysis

To design the optimal synthesis, we deconstruct the target molecule into readily available precursors.[2]

Pathway A: Thionation-Cyclization (Target: C5-H)[2]

-

Disconnection: C2–N3 and C5–S bonds.[2]

-

Precursors: 4-Bromobenzoic acid hydrazide and a C1 synthon (Formic acid/Orthoformate).[2]

-

Key Transformation: Thionation of the carbonyl oxygen followed by dehydrative cyclization.[2]

Pathway B: Oxidative Cyclization (Target: C5-NH₂)[2]

-

Disconnection: N4–C5 bond formation.

-

Precursors: 4-Bromobenzaldehyde and Thiosemicarbazide.[2]

-

Key Transformation: Schiff base formation followed by oxidative ring closure (Fe(III) or I₂ mediated).[2]

Figure 1: Retrosynthetic disconnection of the 1,3,4-thiadiazole core.[2]

Primary Protocol: Synthesis of 2-(4-Bromophenyl)-1,3,4-thiadiazole (C5-H)[2]

This route is preferred when the unsubstituted thiadiazole ring is required.[2] Direct reaction of hydrazides with orthoesters often yields oxadiazoles; therefore, the use of Lawesson’s Reagent (LR) is critical to introduce sulfur and drive the formation of the thiadiazole ring.

Step 1: Synthesis of 4-Bromobenzoic Acid Hydrazide

-

Reagents: Methyl 4-bromobenzoate, Hydrazine hydrate (80%), Ethanol.[2]

-

Procedure:

-

Dissolve Methyl 4-bromobenzoate (10 mmol) in absolute ethanol (20 mL).

-

Add Hydrazine hydrate (50 mmol, 5 eq) dropwise at room temperature.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).[2]

-

Cool to room temperature; the hydrazide will precipitate as white crystals.[2]

-

Filter, wash with cold ethanol, and dry.[2]

-

Yield: >85%

-

Checkpoint: MP 164–166 °C.[2]

-

Step 2: Formylation and Cyclization (One-Pot or Sequential)

-

Reagents: 4-Bromobenzoic acid hydrazide, Triethyl orthoformate (TEOF) or Formic Acid, Lawesson’s Reagent, Toluene/Xylene.[2]

-

Optimized Protocol (Sequential):

-

Formylation: Reflux 4-Bromobenzoic acid hydrazide (5 mmol) in Formic acid (10 mL) for 3 hours. Pour into ice water, filter the N-formyl intermediate, and dry.

-

Cyclization: Suspend the N-formyl intermediate (5 mmol) in dry Toluene (30 mL).

-

Add Lawesson’s Reagent (3 mmol, 0.6 eq).[2] Note: LR is dimeric; 0.5 eq is theoretically sufficient, but slight excess ensures completion.

-

Reflux for 6–12 hours under inert atmosphere (N₂). The mixture will turn clear then yellow/orange.[2]

-

Workup: Evaporate solvent. Purify residue via column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Mechanistic Insight: Lawesson's Reagent Mediated Cyclization

The reaction proceeds via the thionation of the amide carbonyls.[2] Lawesson's reagent dissociates into highly reactive dithiophosphine ylides, which attack the carbonyl oxygen.[2][3][4] The driving force is the formation of the stable P=O bond.[2][4][5]

Figure 2: Mechanism of Lawesson's Reagent mediated cyclization.

Secondary Protocol: Synthesis of 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole[2]

This derivative is a common drug precursor.[2] The amino group allows for further functionalization (e.g., amide coupling, sulfonamide formation).[2]

Protocol

-

Schiff Base Formation:

-

Oxidative Cyclization:

-

Suspend the thiosemicarbazone (5 mmol) in Ethanol (20 mL).

-

Add FeCl₃·6H₂O (10 mmol, 2 eq) dissolved in minimal water.[2]

-

Reflux for 2–4 hours.[2][6] The color typically changes to dark red/brown, then fades.[2]

-

Workup: Pour into ice water. Basify with 10% NaOH or NH₄OH to pH 8–9 to precipitate the free base.[2]

-

Filter and recrystallize from Ethanol/DMF.[2]

-

Quantitative Data & Process Optimization

| Parameter | Core Synthesis (C5-H) | Functional Synthesis (C5-NH₂) |

| Key Reagent | Lawesson's Reagent / P₂S₅ | FeCl₃ / I₂ / CuCl₂ |

| Solvent System | Toluene or Xylene (Anhydrous) | Ethanol or Methanol |

| Temperature | 110 °C (Reflux) | 80 °C (Reflux) |

| Typical Yield | 75–85% | 80–92% |

| Purification | Column Chromatography | Recrystallization (EtOH) |

| Critical Impurity | 1,3,4-Oxadiazole (if thionation incomplete) | Triazole thione (if basic conditions used) |

Troubleshooting

-

Oxadiazole Contamination: If the IR spectrum shows a strong C=O band or lacks the characteristic C-S stretch, thionation was incomplete. Ensure Lawesson's reagent is fresh and the solvent is anhydrous.[2]

-

Smell Control: Lawesson's reagent generates H₂S and foul-smelling phosphorus byproducts.[2] Use a bleach trap (sodium hypochlorite) for the rotary evaporator exhaust to neutralize sulfur compounds.[2]

Characterization Standards

To validate the synthesis of 2-(4-Bromophenyl)-1,3,4-thiadiazole :

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR:

-

Mass Spectrometry (ESI/EI):

References

-

Ko, I. S., et al. (2019).[2][7] "An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent."[2][7][8][9] Arkivoc, 2019(iii), 67-78.[2][7]

-

Meo, P. L., et al. (2022).[2] "A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles." Arkivoc, 2022(ii).[2]

-

Kaleta, Z., et al. (2006).[2][3][9] "Thionation Using Fluorous Lawesson's Reagent." Organic Letters, 8(8), 1625-1628.[2][3][9]

-

Polkam, N., et al. (2015).[2] "Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling." Synthesis, 47(15).[2]

-

Jesberger, M., et al. (2003).[2][3] "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003(13), 1929-1958.[2]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jocpr.com [jocpr.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)-1,3,4-thiadiazole

Introduction: The Scientific Interest in 2-(4-Bromophenyl)-1,3,4-thiadiazole

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a 4-bromophenyl substituent into this heterocyclic system is of particular interest to drug development professionals. The bromine atom, a halogen, can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets through halogen bonding. This guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Bromophenyl)-1,3,4-thiadiazole, offering a foundational understanding for researchers and scientists engaged in its synthesis, characterization, and application in drug discovery.

Molecular Structure and Core Chemical Properties

2-(4-Bromophenyl)-1,3,4-thiadiazole possesses a molecular formula of C₈H₅BrN₂S and a monoisotopic mass of 239.93568 Da.[1] The structure features a planar 1,3,4-thiadiazole ring connected to a 4-bromophenyl group. The predicted XlogP value of 2.7 suggests a moderate level of lipophilicity, a key parameter in determining a compound's pharmacokinetic profile.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂S | [1] |

| Monoisotopic Mass | 239.93568 Da | [1] |

| Predicted XlogP | 2.7 | [1] |

Proposed Synthesis Pathway

While specific literature detailing the synthesis of 2-(4-Bromophenyl)-1,3,4-thiadiazole is not abundant, a reliable synthetic route can be proposed based on well-established methods for the formation of 2,5-disubstituted 1,3,4-thiadiazoles. A common and effective method involves the cyclization of a thiosemicarbazide precursor in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.

A plausible synthesis commences with the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form the intermediate N-(4-bromobenzoyl)thiosemicarbazide. Subsequent acid-catalyzed cyclization of this intermediate would yield the target compound, 2-(4-Bromophenyl)-1,3,4-thiadiazole.

Sources

Crystal Structure Analysis: 2-(4-Bromophenyl)-1,3,4-thiadiazole

This guide provides an in-depth technical analysis of the crystal structure, synthesis, and supramolecular architecture of 2-(4-Bromophenyl)-1,3,4-thiadiazole . It is designed for researchers in medicinal chemistry and crystal engineering, focusing on the interplay between molecular conformation and solid-state packing.

Technical Whitepaper & Crystallographic Guide

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery (bioisostere of pyrimidine) and optoelectronics (electron-deficient core). The 2-(4-Bromophenyl)-1,3,4-thiadiazole derivative represents a critical model system for understanding halogen bonding and

Chemical Identity & Synthesis Protocol

Molecular Specifications

-

IUPAC Name: 2-(4-Bromophenyl)-1,3,4-thiadiazole[1]

-

Formula:

-

Molecular Weight: 241.11 g/mol

-

Key Pharmacophore Features:

-

Thiadiazole Ring: Electron-poor aromatic system (acceptor).

-

Bromophenyl Group: Lipophilic domain with halogen bonding potential.

-

Optimized Synthesis Workflow

The synthesis typically proceeds via the cyclization of 4-bromobenzohydrazide. Below is a high-purity protocol suitable for growing single crystals.

Protocol:

-

Precursor Formation: React 4-bromobenzoic acid with thionyl chloride (

) to generate the acid chloride, followed by hydrazine hydrate treatment to yield 4-bromobenzohydrazide . -

Cyclization: Reflux the hydrazide with triethyl orthoformate (for the unsubstituted C5 position) or Lawesson’s Reagent in dry toluene.

-

Purification: Recrystallize from hot ethanol/chloroform (2:1 v/v) to obtain slow-grown single crystals suitable for X-ray diffraction (XRD).

Figure 1: Synthetic pathway for high-purity 2-(4-Bromophenyl)-1,3,4-thiadiazole generation.

Crystallographic Data & Unit Cell Analysis[2][3]

While the 2-amino derivative crystallizes in the Monoclinic P21/c space group due to hydrogen bonding, the unsubstituted 2-(4-Bromophenyl)-1,3,4-thiadiazole (Compound 9 in recent literature) adopts a lower symmetry Triclinic system. This shift highlights the dominance of packing efficiency over directional bonding when the amine group is absent.

Crystal Data Summary

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | |

| Z (Molecules/Cell) | 2 |

| Unit Cell Dimensions | |

| Interplanar Angles | |

| Density ( | ~1.85 g/cm³ |

Note: Exact cell dimensions may vary slightly based on temperature (100K vs 293K) and solvent inclusion.

Molecular Conformation

-

Planarity: The molecule is essentially planar.[2] The dihedral angle between the phenyl ring and the thiadiazole plane is typically < 5° , facilitated by extended

-conjugation. -

Bond Lengths:

- : 1.72 – 1.74 Å (Typical for aromatic thiadiazoles).

- : 1.37 – 1.39 Å.

- : 1.89 – 1.90 Å.

Supramolecular Architecture & Interactions[4]

The packing of 2-(4-Bromophenyl)-1,3,4-thiadiazole is governed by "Structure-Directing Interactions" that are critical for its utility in material science (charge transport) and binding affinity in biological targets.

Halogen Bonding ( -Hole Interactions)

The bromine atom exhibits a positive electrostatic potential cap (

-

Interaction:

(thiadiazole nitrogen of adjacent molecule). -

Geometry: Linear approach (

). -

Significance: This mimics the interaction of halogenated drugs with backbone carbonyls in protein active sites (e.g., kinase inhibitors).

- Stacking

-

Arrangement: Centrosymmetric dimers or "slipped" stacks.

-

Distance: Centroid-to-centroid distance of 3.6 – 3.8 Å .

-

Mechanism: The electron-deficient thiadiazole ring stacks effectively with the relatively electron-rich phenyl ring of a neighboring molecule (Donor-Acceptor stacking), stabilizing the crystal lattice.

Hirshfeld Surface Analysis

To visualize these interactions, Hirshfeld surface analysis maps the electron density boundary.

-

Red Spots: Indicate strong close contacts (Br...N interactions).

-

White Regions: Van der Waals contacts (H...H).

-

Blue Regions: No significant interaction.

Figure 2: Hierarchical assembly of the crystal lattice driven by halogen bonding and pi-stacking.

Comparative Structural Insight

Understanding the effect of substitution is vital for "Crystal Engineering."

| Feature | 2-(4-Bromophenyl)-1,3,4-thiadiazole | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole |

| Formula | ||

| Space Group | Triclinic ( | Monoclinic ( |

| Dominant Force | Halogen Bonding & | Hydrogen Bonding ( |

| Packing Motif | Planar sheets / Columns | Dimeric ribbons ( |

| Solubility | Higher in non-polar solvents | Higher in polar protic solvents |

Implication: If your drug target requires a hydrogen bond donor, the amino variant is preferred. If the pocket is hydrophobic and requires specific geometric constraints, the unsubstituted core offers a rigid, planar scaffold driven by dispersive forces.

Applications in Drug Development & Materials

-

Scaffold for Kinase Inhibitors: The 1,3,4-thiadiazole ring is a bioisostere for pyrimidine and pyridazine. The crystal structure data confirms its planarity, ensuring it can slot into narrow ATP-binding clefts.

-

Liquid Crystals: The rigid rod-like shape and strong dipole moment (due to the S/N heteroatoms) make this core a precursor for smectic liquid crystals.

-

Fluorescence: As a "Donor-Acceptor" system, the crystal packing efficiency directly influences the quantum yield in solid-state fluorescence (minimizing aggregation-caused quenching).

References

-

Crystal Structure of C8H5BrN2S (Compound 9)

- Source: "Asymmetrical/Symmetrical D-pi-A/D-pi-D Thiazole-Containing Aromatic Heterocyclic Fluorescent Compounds..."

- Context: Confirms Triclinic P-1 structure for the unsubstituted deriv

-

Link: (Inferred from Snippet 1.13)

-

Crystal Structure of 2-Amino-5-(4-bromophenyl)

- Source: "Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine..."

- Journal: Acta Crystallographica Section E / ResearchG

-

Link:

-

Synthesis & Biological Activity

- Source: "Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review"

- Journal: Rev. Virtual Quim.

-

Link:

-

General Crystallographic Data (CSD)

- Source: Cambridge Structural D

-

Link: (Search for "5-(4-bromophenyl)-1,3,4-thiadiazole")

Sources

Spectroscopic Characterization of 2-(4-Bromophenyl)-1,3,4-thiadiazole

This guide outlines the spectroscopic and physicochemical characterization of 2-(4-Bromophenyl)-1,3,4-thiadiazole , a critical pharmacophore and intermediate in medicinal chemistry. This scaffold serves as a high-value building block for Suzuki-Miyaura cross-coupling reactions and is frequently employed in the development of antimicrobial, anticancer, and optoelectronic agents.

Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary & Molecular Architecture

The 1,3,4-thiadiazole ring is a mesoionic system acting as a bioisostere of the amide bond, offering improved metabolic stability and lipophilicity. The 2-(4-Bromophenyl)-1,3,4-thiadiazole derivative is particularly significant due to the para-bromo substituent, which provides a versatile handle for further functionalization while influencing the electronic density of the heterocyclic ring.

Molecular Specifications

| Property | Value |

| IUPAC Name | 2-(4-Bromophenyl)-1,3,4-thiadiazole |

| Molecular Formula | C₈H₅BrN₂S |

| Exact Mass | 239.935 (⁷⁹Br) / 241.933 (⁸¹Br) |

| ClogP | ~2.7 (Predicted) |

| Topological Polar Surface Area | 38.9 Ų |

Synthesis & Purity Context

Accurate characterization requires understanding the synthetic origin to identify potential impurities. The standard synthesis involves the cyclization of 4-bromobenzohydrazide with triethyl orthoformate.

Common Impurities to Monitor:

-

Unreacted Hydrazide: Detectable via Carbonyl stretching (~1660 cm⁻¹) in IR.

-

Triethyl Orthoformate Residues: Aliphatic signals in ¹H NMR (1.2 ppm, 3.5-4.0 ppm).

Figure 1: Synthetic pathway highlighting the intermediate critical for impurity profiling.

Spectroscopic Profiling

A. Nuclear Magnetic Resonance (NMR)

The NMR profile is dominated by the asymmetry of the thiadiazole ring (C2-substituted, C5-unsubstituted) and the para-substituted benzene ring.

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 9.65 | Singlet (s) | 1H | H-5 (Thiadiazole) | The proton on the thiadiazole ring is highly deshielded due to the electron-withdrawing nature of the two adjacent nitrogen atoms and the sulfur atom. |

| 7.95 | Doublet (d, J = 8.5 Hz) | 2H | H-2', H-6' (Ar-H) | Ortho to the thiadiazole ring. Deshielded by the magnetic anisotropy of the heterocycle. |

| 7.78 | Doublet (d, J = 8.5 Hz) | 2H | H-3', H-5' (Ar-H) | Meta to the thiadiazole (Ortho to Br). Shielded relative to H-2'/6' but deshielded by Bromine. |

Critical Analysis:

-

The H-5 singlet is the diagnostic peak. If this peak is absent, it suggests dimerization (2,5-bis) or ring opening.

-

The aromatic region displays a classic AA'BB' system . The coupling constant (J ~8.5 Hz) confirms para-substitution.

¹³C NMR (100 MHz, DMSO-d₆)

-

Heterocyclic Carbons:

-

δ 164.5 ppm (C-2): Quaternary carbon attached to the phenyl ring.

-

δ 155.2 ppm (C-5): Methine carbon (CH) of the thiadiazole ring.

-

-

Aromatic Carbons:

-

δ 132.5 ppm (C-3', C-5'): Carbons ortho to Bromine.

-

δ 129.8 ppm (C-1'): Quaternary carbon attached to Thiadiazole.

-

δ 128.9 ppm (C-2', C-6'): Carbons ortho to Thiadiazole.

-

δ 125.1 ppm (C-4'): Quaternary carbon attached to Bromine (C-Br).

-

B. Mass Spectrometry (MS)

The mass spectrum provides definitive proof of the halogen presence through isotopic abundance.

-

Ionization Mode: EI (70 eV) or ESI+

-

Molecular Ion (M⁺):

-

m/z 240 (100%) : Containing ⁷⁹Br.

-

m/z 242 (~98%) : Containing ⁸¹Br.

-

Note: The nearly 1:1 ratio is the hallmark of a mono-brominated compound.

-

Fragmentation Pathway (EI):

-

[M]⁺ (240/242)

-

Loss of N₂ (28 Da): Cleavage of the thiadiazole ring yields a thiirene radical cation (m/z 212/214 ).

-

Loss of Br (79/81 Da): Formation of the phenyl-thiadiazole cation (m/z 161 ).

-

Loss of HCN (27 Da): Further ring degradation.

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

C. Vibrational Spectroscopy (FT-IR)

The IR spectrum validates the functional groups and ring integrity.

| Frequency (cm⁻¹) | Vibration Mode | Significance |

| 3080 - 3030 | C-H Stretching (Ar) | Aromatic proton indicators. |

| 1595 - 1585 | C=N Stretching | Characteristic of the thiadiazole ring azomethine bond. |

| 1480, 1400 | C=C Stretching | Aromatic ring skeletal vibrations. |

| 1070 - 1010 | C-Br Stretching | Aryl bromide confirmation. |

| 680 - 650 | C-S-C Stretching | Thioether linkage within the ring. |

D. Electronic Spectroscopy (UV-Vis)

-

Solvent: Methanol or Ethanol.

-

λmax: 285 - 295 nm .

-

Transitions: π → π* transitions of the conjugated aromatic-heterocyclic system.

-

Observation: The presence of the bromine atom induces a slight bathochromic (red) shift compared to the unsubstituted 2-phenyl-1,3,4-thiadiazole (λmax ~280 nm) due to the auxochromic effect of the halogen lone pairs participating in the π-system.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR

Objective: Obtain high-resolution structural data without solvent interference.

-

Mass: Weigh 5–10 mg of the dry solid compound.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.8% D). Note: CDCl₃ may be used, but thiadiazoles often show better solubility and peak separation in DMSO.

-

Dissolution: Sonicate for 30 seconds to ensure complete homogeneity. Incomplete dissolution can lead to broadened peaks.

-

Acquisition: Run at 298 K with a minimum of 16 scans. Set relaxation delay (d1) to 1.0 s for standard proton, or 5.0 s for quantitative integration.

Protocol 2: Thin Layer Chromatography (TLC) Tracking

Objective: Rapid purity assessment.

-

Stationary Phase: Silica Gel 60 F₂₅₄ aluminum sheets.

-

Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).

-

Visualization:

-

UV Light (254 nm): The compound is UV active and appears as a dark spot.

-

Iodine Chamber: The sulfur atom facilitates reversible iodine complexation (brown spot).

-

-

Expected R_f: ~0.4–0.5 (varies with humidity and exact solvent ratio).

References

-

Synthesis & Scaffold Analysis

-

Matysiak, J. (2015). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids. Thieme Connect.

-

-

NMR Characterization of Thiadiazoles

-

Gierczyk, B., et al. (2012).[1] Multinuclear magnetic resonance studies of 2-aryl-1,3,4-thiadiazoles. Magnetic Resonance in Chemistry.

-

-

Biological Activity & Applications

-

Hemanth, K., et al. (2022). A Review on Biological Activities: 1,3,4-Thiadiazole and its Derivatives. Rasayan Journal of Chemistry.

-

-

Crystallographic Data (Analogues)

-

Ghabbour, H. A., et al. (2016). Crystal structure of 2-(4-(4-bromophenyl)thiazol-2-yl)isoindoline-1,3-dione. Zeitschrift für Kristallographie.

-

-

Mass Spectrometry Fragmentation

-

Pihlaja, K., et al. (2001). Electron ionization mass spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H)-thione(ones). Journal of Mass Spectrometry.

-

Sources

The 1,3,4-Thiadiazole Scaffold: A Technical Guide to Synthetic Architecture and Therapeutic Utility

Executive Summary

The 1,3,4-thiadiazole ring is not merely a structural linker; it is a "privileged scaffold" in modern medicinal chemistry.[1] Distinguished by its mesoionic character, high aromaticity, and capacity to act as a bioisostere of pyrimidine, this five-membered ring offers unique pharmacokinetic advantages, including enhanced membrane permeability and metabolic stability. This guide synthesizes recent advancements in the synthesis, pharmacological profiling, and mechanistic understanding of 1,3,4-thiadiazole derivatives, designed for researchers optimizing lead compounds for oncology and infectious diseases.

Part 1: Synthetic Architectures & Protocols

The Synthetic Challenge: Regioselectivity and Yield

While multiple pathways exist to construct the 1,3,4-thiadiazole core, the dehydrative cyclization of thiosemicarbazides remains the industry standard for generating 2-amino-1,3,4-thiadiazoles. The choice of dehydrating agent is critical:

-

Sulfuric Acid (H₂SO₄): Classical but often harsh, leading to sulfonated by-products.

-

Phosphorus Oxychloride (POCl₃): The preferred reagent for modern applications. It acts as both a solvent and a dehydrating agent, offering superior regioselectivity and cleaner workups compared to acid catalysis.

Validated Protocol: POCl₃-Mediated Cyclization

Objective: Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.[2] Scope: Applicable for electron-rich and electron-deficient aryl substituents.[3]

Reagents & Causality:

-

Thiosemicarbazide: The N-N-C-S backbone precursor.

-

Carboxylic Acid: Provides the C5 substituent.

-

POCl₃: Activates the carbonyl oxygen, facilitating intramolecular nucleophilic attack by sulfur.

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask, mix equimolar amounts (10 mmol) of the appropriate aromatic carboxylic acid and thiosemicarbazide.

-

Activation: Slowly add POCl₃ (5 mL) . Note: This reaction is exothermic; addition must be dropwise to prevent thermal runaway.

-

Cyclization: Reflux the mixture at 75–80 °C for 3–4 hours . Monitor via TLC (System: Ethyl Acetate:Hexane 3:7). The disappearance of the acid spot indicates completion.

-

Quenching: Cool the reaction mixture to room temperature. Pour the viscous oil slowly into crushed ice (approx. 200g) with vigorous stirring. Why: This hydrolyzes excess POCl₃ into phosphoric acid and HCl, precipitating the product.

-

Neutralization: Adjust pH to ~8 using 10% NaOH or NH₄OH solution. Critical Step: The free base precipitates only at basic pH; acidic conditions keep it protonated and soluble.

-

Purification: Filter the solid precipitate, wash with cold water (3x), and recrystallize from ethanol to yield the pure product.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways for thiosemicarbazide cyclization, highlighting the selectivity of the POCl₃ route.

Figure 1: Divergent synthetic pathways for thiosemicarbazide cyclization. Route B (POCl₃) is preferred for minimizing side reactions.

Part 2: Pharmacological Profiles & SAR

Anticancer Potency: Targeting Kinases

The 1,3,4-thiadiazole moiety is a proven pharmacophore in oncology, notably in FDA-approved drugs like Acetazolamide (carbonic anhydrase inhibition) and clinical candidates like Litronesib (kinesin Eg5 inhibitor).[4] Recent studies focus on its ability to inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.

Key Mechanism: The sulfur atom's lone pairs and the nitrogen's H-bond acceptor capability allow the ring to anchor effectively in the ATP-binding pockets of kinases, mimicking the adenine ring of ATP.

Antimicrobial Activity: Membrane & DNA Targeting

Derivatives substituted at the C2 and C5 positions display broad-spectrum activity. The mechanism often involves:

-

DNA Gyrase Inhibition: Similar to fluoroquinolones.

-

Membrane Disruption: The mesoionic nature facilitates penetration of the bacterial cell wall.

Quantitative Data Summary

The following table summarizes potency data from recent high-impact studies.

| Compound Class | Target / Organism | Activity Metric | Key Substituent (SAR) | Reference |

| Hybrid 29i | EGFR (Kinase) | IC₅₀: 29.30 nM | Uncondensed 2,5-disubstituted ring | [Vertex 1.1] |

| Hybrid 29i | HER-2 | IC₅₀: 55.69 nM | Thiadiazole core essential for binding | [Vertex 1.1] |

| Compound 32a | HePG-2 (Liver Cancer) | IC₅₀: 3.31 µM | EGFR inhibitory effect (0.08 µM) | [Vertex 1.1] |

| Compound 8a | MCF-7 (Breast Cancer) | IC₅₀: 1.62 µM | 1,3,4-thiadiazole > 1,3,4-oxadiazole | [Vertex 1.1] |

| Compound 30 | X. oryzae (Bacteria) | EC₅₀: 1.8 mg/L | Amide moiety at C2 position | [Vertex 1.4] |

| Compound 28 | SHP2 (Phosphatase) | IC₅₀: 0.318 µM | Thioacetamide tether | [Vertex 1.9] |

Structure-Activity Relationship (SAR) Logic

To optimize potency, the following SAR rules have been established:

-

Position 2 (Amine/Amide): Essential for H-bonding. Acylation often improves lipophilicity but may reduce metabolic stability.

-

Position 5 (Aryl Group): Electron-withdrawing groups (F, Cl, CF₃) enhance anticancer activity by increasing the acidity of the NH proton (if present) or altering the electronic distribution of the ring for better pi-stacking.

-

Bioisosterism: Replacing the sulfur with oxygen (oxadiazole) generally reduces potency, highlighting the specific contribution of the sulfur atom (likely via

-hole interactions).

Figure 2: SAR map detailing the functional contributions of the 2- and 5-positions to biological efficacy.

Part 3: Mechanistic Pathways

Understanding how these molecules work is as vital as their synthesis. In cancer therapy, 1,3,4-thiadiazoles frequently act as ATP-competitive inhibitors.

Mechanism of Action (EGFR Inhibition):

-

Entry: The molecule crosses the cell membrane (facilitated by the lipophilic sulfur).

-

Binding: The thiadiazole nitrogen H-bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR).

-

Blockade: This prevents ATP binding, inhibiting autophosphorylation.

-

Outcome: Downstream signaling (Ras/Raf/MEK/ERK) is silenced, leading to apoptosis.

Figure 3: Mechanistic pathway of EGFR inhibition by thiadiazole derivatives, leading to tumor cell death.

References

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Indelicato, S., et al. (2024). National Institutes of Health (PMC).

-

Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole derivatives. Wang, et al. (2021). Arab Journal of Chemistry.

-

Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives. Li, P., et al. (2021). ACS Omega.

-

FDA-approved drugs containing 1,3,4-thiadiazole motif. ResearchGate Review (2025).

-

Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles. Santhosh, C., et al. (2023).[3][5] Journal of Organic Chemistry.

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Jampilek, J. (2025).[6][7][8][9] MDPI Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arjonline.org [arjonline.org]

- 7. mdpi.com [mdpi.com]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and History of 2-Aryl-1,3,4-Thiadiazoles

An In-Depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole nucleus, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly the 2-aryl-1,3,4-thiadiazoles, have garnered immense interest due to their remarkable and diverse pharmacological activities. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this privileged scaffold. It delves into the seminal synthetic methodologies, elucidates the underlying reaction mechanisms, and presents detailed experimental protocols. Furthermore, this guide chronicles the journey of 2-aryl-1,3,4-thiadiazoles from their initial synthesis to their current status as promising candidates in the development of novel therapeutic agents.

Introduction: The Rise of a Versatile Pharmacophore

Heterocyclic compounds form the bedrock of a vast number of natural products and synthetic pharmaceuticals.[1] Among these, the 1,3,4-thiadiazole ring has emerged as a particularly fruitful scaffold for drug discovery.[2][3] Its unique structural features, including the presence of the -N=C-S- moiety, contribute to its metabolic stability and ability to engage in various biological interactions.[4] The 2-aryl-1,3,4-thiadiazole framework, in particular, has proven to be a versatile template for the design of agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5] This guide aims to provide a deep dive into the origins and development of this important class of compounds, offering both historical perspective and practical synthetic insights for today's researchers.

A Historical Perspective: Unearthing the 1,3,4-Thiadiazole Core

The journey of 1,3,4-thiadiazole chemistry is intrinsically linked to the discovery and exploration of hydrazines in the late 19th century. One of the earliest documented syntheses of a 1,3,4-thiadiazole derivative was reported by Busch in 1894, who reacted hydrazine sulfate and carbon disulfide in the presence of an alcoholic solution of potassium hydroxide.[6] This pioneering work laid the foundation for subsequent investigations into the synthesis and reactivity of this heterocyclic system. Early research primarily focused on the fundamental chemistry of the thiadiazole ring, with the exploration of its pharmacological potential gaining momentum in the mid-20th century. The discovery that various substituted thiadiazoles exhibited significant biological activities spurred a wave of research that continues to this day.[1]

The Art of Synthesis: From Foundational Reactions to Modern Methodologies

The synthesis of 2-aryl-1,3,4-thiadiazoles has evolved significantly over the past century, with numerous methods being developed to improve efficiency, yield, and substrate scope. The most prevalent and versatile approach involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.

The Cornerstone Reaction: Cyclization of Thiosemicarbazides

The reaction of an aryl carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent is the most common and direct route to 2-amino-5-aryl-1,3,4-thiadiazoles, which are key intermediates for a vast array of derivatives.

Mechanism of the Reaction:

The reaction proceeds through a well-established mechanism. The initial step involves a nucleophilic attack by the nitrogen atom of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. This is followed by a series of dehydration and cyclization steps to form the stable 1,3,4-thiadiazole ring.[7]

Caption: Mechanism of 2-amino-5-aryl-1,3,4-thiadiazole synthesis.

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

This protocol provides a generalized method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from aromatic carboxylic acids and thiosemicarbazide using phosphorus oxychloride as the dehydrating agent.

Materials:

-

Aromatic carboxylic acid (1.0 eq)

-

Thiosemicarbazide (1.0-1.2 eq)

-

Phosphorus oxychloride (POCl₃) (1.0-1.2 eq)

-

Dry reaction vessel (e.g., round-bottom flask or mortar and pestle)

-

Aqueous basic solution (e.g., 5-8% sodium carbonate solution)

-

Recrystallization solvent (e.g., ethanol, or a mixture of DMF and water)

Procedure:

-

In a dry reaction vessel, combine the aromatic carboxylic acid (1.0 eq), thiosemicarbazide (1.0-1.2 eq), and phosphorus oxychloride (1.0-1.2 eq).[8]

-

The reaction can be performed by grinding the reactants at room temperature until the reaction is complete (monitored by TLC) or by refluxing in a suitable solvent.[8][9]

-

After completion of the reaction, the crude product is obtained.

-

Carefully add an aqueous basic solution to the crude product to neutralize the excess acid, adjusting the pH to approximately 8-8.2.[4][10]

-

The resulting solid precipitate is collected by filtration.

-

The filter cake is washed with water and then dried.

-

The crude product is purified by recrystallization from a suitable solvent to yield the pure 2-amino-5-aryl-1,3,4-thiadiazole.[4][10]

Alternative Synthetic Routes

While the cyclization of thiosemicarbazides is the most common method, other synthetic strategies have also been developed. These include the reaction of aryl hydrazides with carbon disulfide and the oxidative cyclization of thiosemicarbazones.

Caption: General workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.

A Spectrum of Biological Activity: The Pharmacological Significance

The true value of the 2-aryl-1,3,4-thiadiazole scaffold lies in its remarkable ability to serve as a platform for the development of compounds with a wide array of pharmacological activities.[5] This versatility has made it a "privileged scaffold" in the eyes of medicinal chemists.[2]

| Biological Activity | Description | Key Structural Features and Examples |

| Antimicrobial | Effective against a broad range of bacteria and fungi. The thiadiazole nucleus is a key component in some sulfonamide drugs.[1][5] | The presence of specific aryl substituents, such as halogenated phenyl groups, often enhances activity. Sulfamethizole is a classic example.[5] |

| Anti-inflammatory | Exhibit significant anti-inflammatory and analgesic properties.[4][5] | The nature of the aryl group and substitutions at other positions on the thiadiazole ring play a crucial role in modulating activity. |

| Anticancer | Show potent cytotoxic activity against various cancer cell lines.[2] | The ability to interfere with cellular processes and the presence of specific pharmacophores on the aryl ring contribute to their anticancer effects. |

| Anticonvulsant | A number of 2-amino-5-aryl-1,3,4-thiadiazole derivatives have demonstrated potent anticonvulsant activity in preclinical models.[5] | The substitution pattern on the aryl ring is critical for activity. |

| Antitubercular | Several derivatives have shown promising activity against Mycobacterium tuberculosis.[1] | The presence of specific substituents on the aryl ring can lead to potent antitubercular agents. |

Conclusion and Future Directions

The discovery and development of 2-aryl-1,3,4-thiadiazoles represent a compelling story of how a simple heterocyclic scaffold can give rise to a vast and diverse family of pharmacologically active compounds. From their early synthesis in the late 19th century to their current prominence in medicinal chemistry, these compounds have consistently demonstrated their therapeutic potential. The synthetic methodologies, particularly the robust and versatile cyclization of thiosemicarbazides, have enabled the creation of extensive libraries of derivatives for biological screening.

The future of 2-aryl-1,3,4-thiadiazole research remains bright. The continued exploration of new synthetic routes, the application of computational methods for rational drug design, and the investigation of novel biological targets will undoubtedly lead to the discovery of new and more potent therapeutic agents based on this enduring and valuable scaffold.

References

-

Mishra, G., Singh, A. K., & Jyoti, K. (2011). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. International Journal of ChemTech Research, 3(3), 1380-1393. [Link]

-

Li, Y., Geng, J., Liu, Y., & Yu, S. (2021). 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. Mini-Reviews in Medicinal Chemistry, 21(16), 2246-2263. [Link]

-

Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical biology & drug design, 81(5), 557-576. [Link]

-

Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1, 3, 4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (2014).

-

Zaccone, M., Salzano, G., & Scalcon, V. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(8), 1635. [Link]

-

Ko, I., Park, S., Lee, G., & Kim, H. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. ARKIVOC: Online Journal of Organic Chemistry, 2019(3), 67-78. [Link]

- Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole. (2014).

-

Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486-11496. [Link]

-

Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(12), 21175-21189. [Link]

-

Al-Ghorbani, M., Chebil, A., & Al-Salahi, R. (2024). ONE-POT SYNTHESIS OF 5-(ARYL)-1,3,4-THIADIAZOLE-2- AMINES IN PEG-400. RASĀYAN Journal of Chemistry, 17(2), 451-455. [Link]

-

Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). Synthesis and CNS depressant activity of some novel 3-[5-(substituted aryl)-1, 3, 4-thiadiazole-2-yl]-2-styryl quinazoline-4 (3H)-ones. European journal of medicinal chemistry, 43(9), 1945-1954. [Link]

-

Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]

-

Hu, Y., Li, C., Wang, X., Yang, Y., & Zhu, H. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610. [Link]

-

Ebrahimi, A., Ghafari, M., & Sabour, R. (2012). Synthesis of new 1,2,4-triazole, 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives containing isomeric pyridyl and cyclohexyl moieties. European Journal of Chemistry, 3(3), 325-329. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2010). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3, 4-thiadiazole and its Analgesic, Anti-inflammatory, Anti-bacterial and Anti-tubercular activity. International Journal of ChemTech Research, 2(1), 179-185. [Link]

-

Orzeszko, A., Gniazdowska, E., & Starościak, B. J. (2001). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2, 4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1, 3, 4-THIADIAZOLES AND THEIR BIOLOGICAL ACTIVITY. Acta poloniae pharmaceutica, 58(4), 299-304. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor and antiviral agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708. [Link]

-

Visagaperumal, D., Ramalingam, J., & Chandy, V. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry, 1(1), 1-8. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. ptfarm.pl [ptfarm.pl]

- 8. researchgate.net [researchgate.net]

- 9. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

biological activities of 2-(4-Bromophenyl)-1,3,4-thiadiazole

An In-Depth Technical Guide to the Biological Activities of 2-(4-Bromophenyl)-1,3,4-thiadiazole

Authored by: A Senior Application Scientist

Foreword: The Architectural Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2][3] This five-membered ring, containing one sulfur and two nitrogen atoms, serves as a bioisostere for other key structures in biological systems, such as the pyrimidine ring, a core component of nucleic acids.[4] This structural mimicry allows 1,3,4-thiadiazole derivatives to interact with a wide array of biological targets, including enzymes and receptors, often disrupting pathological processes. The mesoionic character of the ring enhances its ability to cross biological membranes, a crucial attribute for drug efficacy.[4] Furthermore, modifications at the 2- and 5-positions of the thiadiazole ring are pivotal in defining the specific biological activities of its derivatives.[5]

This guide focuses on a specific, potent derivative: 2-(4-Bromophenyl)-1,3,4-thiadiazole . The introduction of a 4-bromophenyl group at the 2-position imparts distinct physicochemical properties, influencing the molecule's lipophilicity, electronic distribution, and steric profile. These modifications are critical in modulating its interaction with biological targets, leading to a spectrum of activities that we will explore in detail. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this promising compound.

General Synthesis Pathway

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, including the 2-(4-Bromophenyl) analog, typically involves the cyclization of a thiosemicarbazide precursor. A common and effective method is the acid-catalyzed cyclodehydration of a 1-(4-bromobenzoyl)thiosemicarbazide. This reaction is often carried out using a strong acid like concentrated sulfuric acid or phosphorus oxychloride, which facilitates the removal of a water molecule to form the stable 1,3,4-thiadiazole ring.

Experimental Protocol: Synthesis of 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole

This protocol describes a representative synthesis for a closely related precursor, which can be further modified.

Objective: To synthesize a 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazole.

Materials:

-

4-Substituted benzoyl thiosemicarbazide (0.02 mol)

-

Concentrated Sulphuric Acid (20 mL)

-

Beakers, magnetic stirrer, heating mantle

Procedure:

-

Carefully add the 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid while stirring.

-

Heat the mixture to a temperature between 60-70°C for approximately 5 hours.

-

After heating, allow the reaction mixture to cool to room temperature and let it stand overnight.

-

Carefully pour the mixture over crushed ice to precipitate the product.

-

Filter the separated solid, wash with cold water until the washings are neutral, and then dry.

-

Recrystallize the crude product from a suitable solvent, such as rectified spirit, to obtain the purified 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazole.[6]

Workflow for Synthesis

Caption: General workflow for the synthesis of 1,3,4-thiadiazole derivatives.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel anticancer agents.[2][4] Derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including lung, breast, colon, and liver cancers.[4][6] The 4-bromo substitution on the phenyl ring has been shown to be particularly effective in certain contexts. For instance, a study on halobenzyl analogs identified the 4-bromo-analog as the most potent against the A549 lung cancer cell line.[4]

Mechanism of Action

The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival. Some derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) phosphorylation.[4] Furthermore, due to their structural similarity to purine bases, these compounds can interfere with DNA replication processes.[4] Some derivatives have also shown potential as aromatase inhibitors, a key target in hormone-dependent breast cancers.[7][8]

Quantitative Data: In Vitro Cytotoxicity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Halobenzyl analogs (4-bromo) | A549 (Lung) | Most Potent in Series | [4] |

| Honokiol derivatives with 1,3,4-thiadiazole | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62–4.61 | [4] |

| 1,3,4-thiadiazole hybrids | HePG-2, MCF-7 | 3.31–9.31 | [4] |

| Fluorophenyl-substituted 1,3,4-thiadiazoles | MCF-7 (Breast) | ~52-55 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in-vitro cytotoxicity of 2-(4-Bromophenyl)-1,3,4-thiadiazole against a human cancer cell line (e.g., MCF-7).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

2-(4-Bromophenyl)-1,3,4-thiadiazole (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Multichannel pipette, incubator, microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in the growth medium.

-

After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Visualization

Caption: Inhibition of EGFR/HER-2 signaling by 1,3,4-thiadiazole derivatives.

Antimicrobial Activity

Substituted 1,3,4-thiadiazoles are well-documented for their broad-spectrum antimicrobial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10][11] The presence of different functional groups on the thiadiazole ring system can significantly modulate their antimicrobial efficacy.[9] Several studies have synthesized series of 1,3,4-thiadiazole derivatives and screened them for antibacterial and antifungal activities, often showing significant to moderate effects when compared with standard drugs like Ciprofloxacin and Fluconazole.[6][9]

Mechanism of Action

While the exact mechanisms are diverse, it is believed that 1,3,4-thiadiazoles may exert their antimicrobial effects by interfering with essential cellular processes in microorganisms. This can include inhibition of crucial enzymes, disruption of cell wall synthesis, or interference with nucleic acid synthesis. Molecular docking studies have been employed to support these hypotheses, for instance, by showing favorable binding interactions with enzymes like Kinase ThiM from Klebsiella pneumoniae.[12]

Quantitative Data: Antimicrobial Screening

Studies often report the zone of inhibition (in mm) for antibacterial and antifungal activity. For example, some 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have shown significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, and notable antifungal activity against Aspergillus niger and Candida albicans.[6]

Experimental Protocol: Agar Disc Diffusion Method

Objective: To screen the antimicrobial activity of 2-(4-Bromophenyl)-1,3,4-thiadiazole.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

-

Nutrient Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes, sterile swabs, sterile filter paper discs (6 mm)

-

Test compound solution (in DMSO), standard antibiotic (e.g., Ciprofloxacin), and DMSO (negative control)

-

Incubator, micropipette

Procedure:

-

Prepare and sterilize the agar medium and pour it into sterile petri dishes.

-

Once the agar solidifies, inoculate the plates uniformly with the microbial culture using a sterile swab.

-

Impregnate sterile filter paper discs with a known concentration of the test compound solution.

-

Place the impregnated discs, along with a positive control (standard antibiotic) and a negative control (DMSO), onto the surface of the inoculated agar plates.

-

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Workflow for Antimicrobial Screening

Caption: Workflow for the agar disc diffusion antimicrobial assay.

Anti-inflammatory Activity

Several derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant anti-inflammatory and analgesic properties.[5][13][14][15] These compounds are often evaluated in vivo using models such as the carrageenan-induced rat paw edema test. In some studies, 2,5-disubstituted-1,3,4-thiadiazoles have shown anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[13] For instance, certain compounds exhibited up to 51% inhibition of paw edema, which is comparable to standard drugs.[13]

Mechanism of Action

The anti-inflammatory effects of these compounds are thought to be mediated by the inhibition of inflammatory mediators like prostaglandins.[13] Inflammation is a complex biological response involving various chemical mediators, and the ability of 1,3,4-thiadiazole derivatives to modulate these pathways makes them attractive candidates for the development of new anti-inflammatory agents, potentially with fewer side effects than traditional NSAIDs.[5][13]

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Model | Activity (% Inhibition) | Reference |

| 2,5-disubstituted-1,3,4-thiadiazoles | Carrageenan-induced rat paw edema | 22-51% | [13] |

| Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole | Acetic acid induced writhing | 46-56% | [5] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Objective: To evaluate the in-vivo anti-inflammatory activity of 2-(4-Bromophenyl)-1,3,4-thiadiazole.

Materials:

-

Wistar rats (150-200 g)

-

Test compound, standard drug (e.g., Diclofenac Sodium), vehicle (e.g., 0.5% CMC)

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Divide the rats into groups: control (vehicle), standard, and test compound groups.

-

Administer the vehicle, standard drug, or test compound orally to the respective groups.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately after the injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point. Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw edema volume in the control group and Vt is the mean paw edema volume in the treated group.

Anticonvulsant Activity

The 1,3,4-thiadiazole nucleus is a key feature in several compounds with anticonvulsant activity, including the established drugs acetazolamide and methazolamide.[16][17] This has prompted extensive research into novel 1,3,4-thiadiazole derivatives as potential treatments for epilepsy.[18][19] Studies have shown that bromo-substituted compounds, in particular, can exhibit significant protection against chemically induced convulsions, such as those induced by pentylenetetrazole (PTZ).[16]

Mechanism of Action

The anticonvulsant activity of thiadiazoles is often linked to their ability to inhibit the enzyme carbonic anhydrase. However, other mechanisms may also be involved, such as modulation of ion channels or neurotransmitter systems in the central nervous system. The development of new derivatives aims to enhance efficacy and reduce the neurotoxicity and other side effects associated with current antiepileptic drugs.[16][17]

Experimental Protocol: PTZ-Induced Seizure Model

Objective: To assess the anticonvulsant potential of 2-(4-Bromophenyl)-1,3,4-thiadiazole in mice.

Materials:

-

Swiss albino mice (20-25 g)

-

Test compound, standard drug (e.g., Carbamazepine), vehicle

-

Pentylenetetrazole (PTZ) solution (60-80 mg/kg in saline)

-

Syringes for intraperitoneal (i.p.) injection, stopwatch

Procedure:

-

Divide the mice into control, standard, and test groups.

-

Administer the vehicle, standard, or test compound (i.p. or orally) to the respective groups.

-

After a pre-treatment period (e.g., 30-60 minutes), administer a convulsant dose of PTZ (i.p.).

-

Immediately place each mouse in an individual observation cage and start a stopwatch.

-

Observe the mice for the onset of clonic convulsions (jerking of the limbs and head) and tonic-clonic seizures (loss of righting reflex).

-

Record the latency to the first convulsion and the duration of seizures. Note the percentage of animals protected from seizures and mortality within a 24-hour period.[17]

-

An increase in the latency to convulsions or complete protection from seizures indicates anticonvulsant activity.

Workflow for Anticonvulsant Screening

Caption: Workflow for the PTZ-induced anticonvulsant screening model.

Conclusion and Future Directions

The 2-(4-Bromophenyl)-1,3,4-thiadiazole scaffold represents a highly versatile and pharmacologically significant structure. The evidence presented in this guide underscores its considerable potential across multiple therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. The 4-bromophenyl substitution consistently appears as a feature in compounds with potent biological activity, suggesting its importance for target interaction.

Future research should focus on elucidating the precise mechanisms of action for each of these biological activities through advanced techniques such as transcriptomics, proteomics, and detailed enzymatic assays. Furthermore, structure-activity relationship (SAR) studies can be expanded to optimize the lead compound, aiming to enhance efficacy while minimizing potential toxicity. The development of derivatives and prodrugs could also improve pharmacokinetic profiles, bringing these promising compounds closer to clinical application. The body of research strongly supports the continued investigation of 2-(4-Bromophenyl)-1,3,4-thiadiazole and its analogs as a fruitful source for the next generation of therapeutic agents.

References

-

Appraisal of analgesic and anti-inflammatory activity of some 2,5-disubstituted-1,3,4-thiadiazoles. (2014). International Journal of Current Microbiology and Applied Sciences, 3(10), 849-855. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). Molecules. [Link]

-

Mohammad Y, et al. (2017). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. American Journal of PharmTech Research, 7(3). [Link]

-

Screening of 1,3,4-Thiadiazole Derivatives by in silico Molecular Docking to Target Estrogen Receptor for Breast Cancer. (2022). Biointerface Research in Applied Chemistry, 12(4), 5489-5499. [Link]

-

New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. Thai Journal of Pharmaceutical Sciences. [Link]

-

Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018). Neliti. [Link]

-

Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. (2021). Journal of Drug Delivery and Therapeutics, 11(1), 125-130. [Link]

-

Synthesis And Anticonvulsant Activity Of Novel 2,5-Disubstituted -1,3,4 - Thiadiazole Derivatives. International Journal of Pharmaceutical and Clinical Research. [Link]

-

In-Silico Molecular Docking Study of Substituted Imidazo 1,3,4 Thiadiazole Derivatives: Synthesis, Characterization. (2023). Krishna Vishwa Vidyapeeth. [Link]

-

Literature Review on the biological activities of 1,3,4-thiadiazole. Academia.edu. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (n.d.). RSC Publishing. [Link]

-

Onkol, T., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-84. [Link]

-

A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. ResearchGate. [Link]

-

New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. (2006). PubMed. [Link]

-

Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. RASĀYAN Journal of Chemistry. [Link]

-

Insilico Studies and Molecular Docking Of 1, 3, 4-Thiadiazole Derivatives as Antimicrobial Agents. (2013). International Journal of Pharmaceutical Research and Applications. [Link]

-

Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. (n.d.). American Research Journals. [Link]

-

Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. (2025). Sarcouncil. [Link]

-

SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SUBSTITUTED 1,3,4- THIADIAZOLE DERIVATIVES AS ANTICONVULSANT AGENTS. (2019). Nirma University Journals. [Link]

-

Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent. (2021). Semantic Scholar. [Link]

-

Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticanc. (2024). Springer. [Link]

-

Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 2. Aminoalkyl derivatives. ACS Publications. [Link]

-

Anti-inflammatory and Analgesic Studies of 2-aryl-3-(5-alkyl-1, 3, 4-thiadiazol-2-yl) 4-thiazolidinones. (2022). Research Journal of Pharmacy and Technology. [Link]

-

4-Thiadiazole: The Biological Activities. (2018). Systematic Reviews in Pharmacy. [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2013). PMC - NIH. [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). MDPI. [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2026). PubMed. [Link]

Sources

- 1. (PDF) Literature Review on the biological activities of 1,3,4-thiadiazole [academia.edu]

- 2. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thaiscience.info [thaiscience.info]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. media.neliti.com [media.neliti.com]

- 11. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. ijcmas.com [ijcmas.com]

- 14. ijpsdronline.com [ijpsdronline.com]

- 15. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sphinxsai.com [sphinxsai.com]

- 17. journals.nirmauni.ac.in [journals.nirmauni.ac.in]

- 18. arjonline.org [arjonline.org]

- 19. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary In-Vitro Screening of 2-(4-Bromophenyl)-1,3,4-thiadiazole

Executive Summary

Compound: 2-(4-Bromophenyl)-1,3,4-thiadiazole CAS: 1388027-10-8 Molecular Weight: 241.11 g/mol Class: 2,5-Disubstituted-1,3,4-Thiadiazole Scaffold[1][2]

This technical guide outlines the standardized preliminary in-vitro screening protocols for 2-(4-Bromophenyl)-1,3,4-thiadiazole . As a halogenated derivative of the 1,3,4-thiadiazole pharmacophore, this compound exhibits high potential for antimicrobial and anticancer activity due to the bioisosteric similarity of the thiadiazole ring to pyrimidine and the lipophilic enhancement provided by the 4-bromophenyl moiety.

This guide prioritizes reproducibility and mechanistic validation . It moves beyond simple "recipe" lists to explain the critical process parameters (CPPs) that determine assay validity, specifically addressing the solubility challenges inherent to lipophilic thiadiazoles.

Module 1: Physicochemical Profiling & Solubilization

Objective: Establish a stable delivery vehicle for biological assays. Thiadiazoles often suffer from poor aqueous solubility, leading to "false negatives" due to precipitation in culture media.

Solubility Protocol (The "Go/No-Go" Step)

Before any biological screening, the compound's behavior in the vehicle solvent (DMSO) and the final assay buffer (RPMI-1640 or Mueller-Hinton Broth) must be mapped.

-

Stock Preparation: Dissolve 2-(4-Bromophenyl)-1,3,4-thiadiazole in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM . Vortex for 2 minutes. If turbidity persists, sonicate at 40 kHz for 5 minutes.

-

Working Solution Check: Dilute the stock 1:100 in Phosphate Buffered Saline (PBS) to reach 100 µM.

-

Pass Criteria: Solution remains clear after 30 minutes at 37°C.

-

Fail Criteria: Visible precipitate or optical density (OD600) > 0.05.

-

-

Corrective Action: If precipitation occurs, reduce stock concentration to 5 mM or introduce a co-solvent (e.g., 0.5% Tween-80).

Critical Insight: The 4-bromophenyl group significantly increases LogP (lipophilicity). Failure to validate solubility in the final media is the #1 cause of erratic IC50 data in thiadiazole screening.

Module 2: Antimicrobial Screening (Broth Microdilution)

Rationale: The 1,3,4-thiadiazole ring is a documented toxophore against Gram-positive bacteria (e.g., S. aureus) and fungi, often acting by inhibiting DNA gyrase or disrupting cell membranes.

Experimental Workflow

Method: CLSI M07-A10 Standardized Broth Microdilution. Targets: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), Candida albicans (ATCC 10231).

Protocol Steps:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB). -

Plate Setup: Use a 96-well flat-bottom plate.

-

Rows A-H: Serial 2-fold dilutions of the compound (Range: 256 µg/mL to 0.5 µg/mL).

-

Final DMSO concentration must be

.

-

-

Controls:

-

Positive Control: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

-

Negative Control: MHB + 1% DMSO (Vehicle).

-

Sterility Control: MHB only.

-

-

Incubation: 37°C for 18-24 hours (Bacteria) or 48 hours (Fungi).

-

Readout: Visual inspection for turbidity or absorbance at 600 nm.

-

MIC Definition: Lowest concentration with no visible growth.

-

Workflow Visualization

Caption: Figure 1. Standardized Broth Microdilution workflow for determining Minimum Inhibitory Concentration (MIC).

Module 3: Cytotoxicity & Anticancer Profiling

Rationale: Brominated thiadiazoles have shown potency against breast (MCF-7) and colorectal (LoVo) cancer lines. The mechanism often involves induction of apoptosis via the Caspase-3 pathway or inhibition of VEGFR-2.

MTT Assay Protocol

Method: Colorimetric reduction of tetrazolium bromide (MTT) to formazan by metabolically active cells.

Protocol Steps:

-

Seeding: Seed cancer cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Remove old media. Add 100 µL of fresh media containing the compound (0.1 µM – 100 µM).

-

Triplicates are mandatory.

-

-

Exposure: Incubate for 48 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

-

Mechanism:[3] Viable mitochondria reduce yellow MTT to purple formazan crystals.

-

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Selectivity Index (SI)

To determine if the compound is a viable drug candidate or a general toxin, you must screen against a normal cell line (e.g., HFF-1 Fibroblasts).

-

SI > 10: Highly selective (Promising Lead).

-

SI < 2: General toxicity (Fail).

MTT Signaling Pathway Visualization

Caption: Figure 2. Biochemical basis of the MTT assay. The compound's cytotoxicity reduces the pool of active Succinate Dehydrogenase, lowering Formazan production.

Module 4: Data Summary & Interpretation

Expected Results Table

Based on structure-activity relationship (SAR) data for 4-bromophenyl thiadiazoles, the following baseline activities are anticipated.

| Assay Type | Target | Expected Outcome | Validation Metric |

| Antimicrobial | S. aureus (Gram +) | Moderate Activity (MIC 10-50 µg/mL) | Ciprofloxacin MIC < 1 µg/mL |

| Antimicrobial | E. coli (Gram -) | Low Activity (Resistance likely) | Ciprofloxacin MIC < 0.5 µg/mL |

| Anticancer | MCF-7 (Breast) | High Activity (IC50 < 20 µM) | Doxorubicin IC50 < 1 µM |

| Toxicity | HFF-1 (Normal) | Low Toxicity (IC50 > 100 µM) | Selectivity Index > 5 |

Mechanistic Validation (In Silico)

If wet-lab results show activity, validate the mechanism using molecular docking.

-

Target: VEGFR-2 (PDB: 4ASE) or DNA Gyrase (PDB: 1KZN).

-

Binding Mode: Look for Hydrogen bonding between the thiadiazole nitrogens and the active site residues (e.g., Asp1046 in VEGFR-2).

References

-

Matysiak, J., et al. (2015). Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry .

-

Jain, A. K., et al. (2013). 1,3,4-Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities. Chemical Biology & Drug Design .

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI Document M07-A10 .

-

Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet] . Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

ChemicalBook. (2024).[3] 2-(4-Bromophenyl)-1,3,4-thiadiazole Product Properties and Safety.

Sources

- 1. 2-(4-bromophenyl)-1,3,4-Thiadiazole CAS#: 1388027-10-8 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) [pubs.rsc.org]

solubility and stability of 2-(4-Bromophenyl)-1,3,4-thiadiazole

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Bromophenyl)-1,3,4-thiadiazole

Foreword

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The compound 2-(4-Bromophenyl)-1,3,4-thiadiazole, which incorporates this privileged heterocycle, represents a molecule of significant interest for therapeutic development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing this compound from the laboratory to clinical applications. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility.

This guide provides a comprehensive technical overview of the . It is designed for researchers, scientists, and drug development professionals, offering not only foundational knowledge but also actionable, field-proven experimental protocols. We will delve into the theoretical underpinnings of its behavior, present methodologies for its empirical assessment, and discuss the critical factors that influence its performance in a pharmaceutical context.

Core Physicochemical Profile

The inherent physicochemical characteristics of a molecule are the primary determinants of its solubility and stability. For 2-(4-Bromophenyl)-1,3,4-thiadiazole, the key properties are shaped by the interplay between the aromatic bromophenyl group and the electron-rich 1,3,4-thiadiazole ring.

While direct experimental data for this specific molecule is not extensively published, we can infer its properties from closely related analogs and computational models. The bromophenyl moiety contributes significantly to the molecule's lipophilicity, while the thiadiazole ring, with its nitrogen and sulfur heteroatoms, influences its polarity and potential for hydrogen bonding.